![molecular formula C32H50N2 B14274793 N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-92-0](/img/structure/B14274793.png)
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C32H50N2 This compound is characterized by its complex structure, which includes a pyridine ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with a palladium catalyst at elevated pressure and temperature.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of saturated alkyl chains.
Scientific Research Applications
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, while the long alkyl chain can interact with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with shorter alkyl chains.
Pyridinium Salts: Structurally diverse compounds with similar pyridine rings.
Uniqueness
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its combination of a long alkyl chain and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
137758-92-0 |
|---|---|
Molecular Formula |
C32H50N2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-methyl-N-octadecyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C32H50N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-34(2)32-23-21-30(22-24-32)19-20-31-25-27-33-28-26-31/h19-28H,3-18,29H2,1-2H3 |
InChI Key |
NYZMSNGZCXPWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


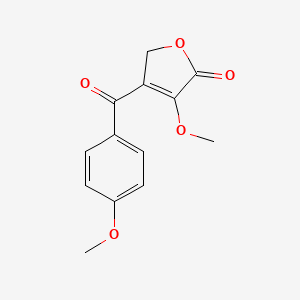
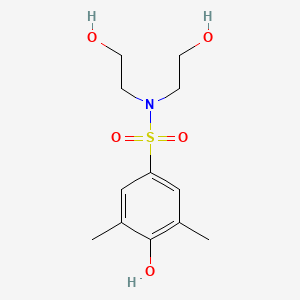
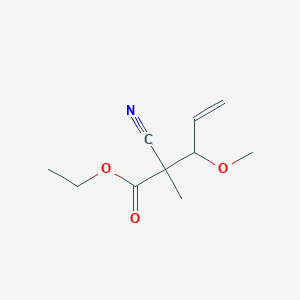
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

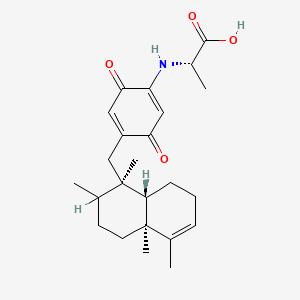
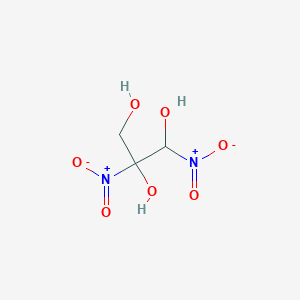
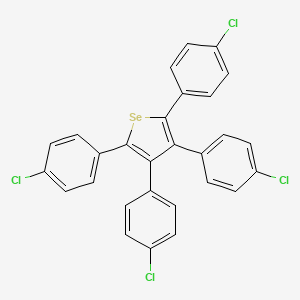
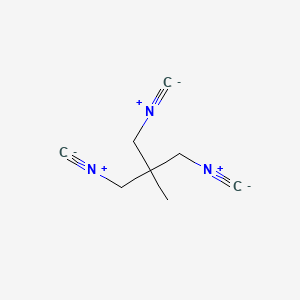
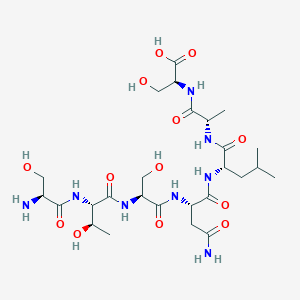
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
